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Compound of Interest

Compound Name: Gallium nitride

Cat. No.: B1216216

This technical support center provides troubleshooting guidance and answers to frequently
asked questions regarding thermal management in high-power Gallium Nitride (GaN)
transistors. It is intended for researchers, scientists, and drug development professionals
working with GaN-based technologies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with
high-power GaN transistors.

Issue: Device Overheating Under Load

Q1: My GaN transistor is exhibiting excessive junction temperatures under high-power
operation. What are the potential causes and how can | troubleshoot this?

Al: Excessive junction temperature is a common issue that can degrade performance and
reduce the lifespan of GaN transistors. The primary causes are typically related to inefficient
heat dissipation. Here is a step-by-step troubleshooting guide:

» Verify Thermal Interface Material (TIM) Application:

o Problem: Improper application or selection of TIM between the device package and the
heat sink is a frequent cause of high thermal resistance.

o Troubleshooting:
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» Ensure the TIM is applied evenly and at the correct thickness.

» Verify that the chosen TIM has a high thermal conductivity suitable for the power
dissipation of your device.[1]

» Check for any voids or air gaps in the TIM layer, which can significantly impede heat
transfer.

o Assess Heat Sink Performance:

o Problem: The heat sink may be undersized for the thermal load, or there may be poor
thermal contact.

o Troubleshooting:

» Confirm that the heat sink is securely mounted to the device package with appropriate
pressure.[2] Uneven pressure can lead to inconsistent thermal resistance.

= For applications exceeding 1 kW, consider using attached push-pin heat sinks which
allow for better thermal conductivity TIMs.[2]

= [f using natural convection, ensure there is adequate airflow around the heat sink. For
high-power applications, forced air or liquid cooling may be necessary.[3]

e Examine PCB Layout:
o Problem: A poorly optimized PCB layout can hinder heat dissipation from the GaN device.
o Troubleshooting:

» Utilize thermal vias directly under the thermal pad of the GaN package to improve heat
transfer through the PCB.[2]

» Maximize the use of copper traces and planes around the device to help spread the
heat.[3]

= Avoid placing through-hole components near the GaN device, as they can obstruct heat

flow.
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» Review Gate Driver Design:

o Problem: An improper gate driver layout can lead to increased switching losses, which
contribute to heat generation.

o Troubleshooting:

= Minimize the gate loop inductance by placing the gate driver as close as possible to the
GaN transistor.[4]

» Use short and wide traces for the gate connections.[4]
Issue: Performance Degradation at High Temperatures

Q2: I am observing a drop in my GaN transistor's performance (e.g., lower output power,
reduced efficiency) as the operating temperature increases. What could be the cause?

A2: The electrical properties of GaN transistors are temperature-dependent. Performance
degradation at elevated temperatures is often linked to an increase in the on-state resistance
(RDS(on)) and a decrease in electron mobility.[5][6]

e Increased RDS(on): As the junction temperature rises, the RDS(on) of the GaN transistor
increases. This leads to higher conduction losses (P = 12* RDS(on)), which in turn generates
more heat, potentially leading to a thermal runaway situation if not managed effectively.

o Reduced Carrier Mobility: The mobility of electrons in the GaN channel decreases at higher
temperatures, which can negatively impact the transistor's switching characteristics and
overall efficiency.[7]

To mitigate these effects, focus on improving the overall thermal management of your system
by implementing the solutions outlined in the "Device Overheating Under Load" section.

Issue: Inaccurate Thermal Simulations

Q3: My experimental thermal measurements do not align with my simulation results. What are
the likely sources of this discrepancy?
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A3: Discrepancies between thermal simulations and experimental results often arise from
inaccuracies in the thermal model or its input parameters.

e Thermal Boundary Resistance (TBR): The TBR at the interface between the GaN layer and
the substrate is a significant factor in the overall thermal resistance and is often difficult to
model accurately.[7][8][9] The TBR can be influenced by the growth methods and the
presence of buffer layers.[8]

o Material Properties: Ensure that the thermal conductivity values used in your simulation for
the GaN device, substrate, and packaging materials are accurate and temperature-
dependent. The thermal conductivity of GaN can be affected by layer thickness and defect
density.[10]

» Heat Source Distribution: The distribution of heat generation within the GaN HEMT is not
uniform and is typically concentrated in hotspots.[5] Using a simplified uniform heat source
model can lead to inaccurate predictions of the peak junction temperature.

To improve the accuracy of your simulations, it is crucial to use validated thermal models and
accurately characterize the material properties and interfacial resistances.[11]

Frequently Asked Questions (FAQS)

Q4: What is the significance of junction temperature (Tj) in GaN transistors?

A4: The junction temperature is the highest operating temperature of the semiconductor in a
device. It is a critical parameter that directly impacts the performance, reliability, and lifetime of
GaN transistors.[11] Exceeding the maximum rated junction temperature can lead to
accelerated degradation and device failure.

Q5: How does the substrate material affect the thermal performance of a GaN transistor?

A5: The substrate is the primary path for heat dissipation, so its thermal conductivity plays a
crucial role.[7] Substrates with higher thermal conductivity, such as Silicon Carbide (SiC) and
diamond, offer significantly better thermal performance compared to Sapphire or Silicon (Si).[7]
[10][12] However, the thermal boundary resistance between the GaN epitaxial layer and the
substrate can be a bottleneck for heat dissipation.[7][8]
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Q6: What are the key considerations for selecting a Thermal Interface Material (TIM)?

A6: When selecting a TIM, consider the following:

Thermal Conductivity: Choose a TIM with high thermal conductivity to minimize the thermal
resistance between the device and the heat sink.[1]

e Thickness: The TIM should be applied in a thin, uniform layer to reduce the thermal path
length.

» Electrical Isolation: In many applications, the TIM must also provide electrical isolation
between the GaN device and the heat sink.[1]

o Compliance: The TIM should be compliant enough to fill any microscopic gaps between the
mating surfaces to ensure complete contact.

Q7: What are common thermal characterization techniques for GaN transistors?

A7: Several techniques are used to measure the thermal properties of GaN transistors:

Infrared (IR) Thermography: This non-invasive method measures the surface temperature of
the device.[10][11]

e Micro-Raman Thermography: This technique provides high-resolution temperature mapping
by analyzing the temperature-dependent shift in the Raman peaks of the GaN material.[10]
[13]

» Electrical Methods: These methods use temperature-sensitive electrical parameters of the
device, such as the gate-source voltage or the on-state resistance, to infer the junction
temperature.[14][15]

o Transient Thermal Analysis: This method provides insights into the dynamic thermal
response of the device.[15]

Data Presentation

Table 1: Thermal Conductivity of Common Substrate Materials
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Substrate Material Thermal Conductivity (W/mK)
Diamond ~2000[13]

Silicon Carbide (SiC) ~490[7]

Silicon (Si) ~130[7]

Sapphire ~30[7]

Table 2: Typical Thermal Boundary Resistance (TBR) for GaN on Different Substrates

Interface Thermal Boundary Resistance (m2KIGW)
GaN/SiC ~33[7]

GaN/Si ~33[7]

GaN/Sapphire ~120[7]

Experimental Protocols

Protocol 1: Measurement of Junction-to-Case Thermal Resistance (Rth(j-c)) using Infrared

Thermography

Objective: To determine the thermal resistance from the transistor junction to the case.
Methodology:

e Device Preparation:

o Mount the GaN transistor on a suitable heat sink with a thermocouple attached to the case

directly beneath the device.
o Apply a thin, uniform layer of a known TIM between the device and the heat sink.

o Coat the surface of the GaN device with a high-emissivity black paint to ensure accurate

IR temperature measurement.
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o Experimental Setup:
o Position an IR camera with a microscopic lens to focus on the surface of the GaN device.

o Connect the device to a power supply and appropriate measurement instrumentation (e.g.,
voltmeters, ammeters).

e Measurement Procedure:
o Apply a known DC power (Pdiss = Vds * Ids) to the device.
o Allow the device to reach thermal equilibrium, indicated by stable temperature readings.

o Record the surface temperature of the active area of the die (Ts) using the IR camera and
the case temperature (Tc) using the thermocouple.

o The thermal resistance from the surface to the case is calculated as: Rth(s-c) = (Ts - Tc) /
Pdiss.

e Junction Temperature Estimation:

o The channel temperature (Tch or Tj) is typically higher than the surface temperature. The
junction-to-case thermal resistance (Rth(j-c)) is often determined by combining IR
measurements with thermal simulations to accurately model the temperature difference
between the junction and the surface.[11]

Mandatory Visualization
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Caption: Primary heat dissipation pathway in a packaged GaN HEMT.
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Caption: Troubleshooting workflow for an overheating GaN device.
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Caption: Experimental workflow for thermal resistance measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. epc-co.com [epc-co.com]
. ti.com [ti.com]

. powerics.in [powerics.in]

1
2
3

e 4. ti.com [ti.com]
5. dspace.mit.edu [dspace.mit.edu]
6. imapsource.org [imapsource.org]
7

. Effects of Thermal Boundary Resistance on Thermal Management of Gallium-Nitride-
Based Semiconductor Devices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

e 8. apps.dtic.mil [apps.dtic.mil]

e 9. scispace.com [scispace.com]

e 10. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

e 11. Thermal characteristics of GaN power transistors [ampleon.com]
e 12. mdpi.com [mdpi.com]

e 13. csmantech.org [csmantech.org]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1216216?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216216?utm_src=pdf-custom-synthesis
https://epc-co.com/epc/design-support/gan-first-time-right/thermal-management
https://www.ti.com/lit/an/snoaa14b/snoaa14b.pdf?ts
https://powerics.in/thermal-management-in-gan-devices/
https://www.ti.com/lit/an/slla456/slla456.pdf?ts=1765832368372
https://dspace.mit.edu/bitstream/handle/1721.1/81733/858862774-MIT.pdf;sequence=2
https://imapsource.org/api/v1/articles/56548-thermal-modeling-of-large-embedded-gan-transistors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673006/
https://apps.dtic.mil/sti/tr/pdf/ADA553600.pdf
https://scispace.com/pdf/impact-of-substrate-and-thermal-boundary-resistance-on-the-5a2lkow3p0.pdf
https://publica-rest.fraunhofer.de/server/api/core/bitstreams/70f7c3d3-6578-467d-913d-298279e050d6/content
https://www.ampleon.com/news/thermal-characteristics-of-gan-power-transistors
https://www.mdpi.com/2073-4352/11/11/1414
https://csmantech.org/wp-content/acfrcwduploads/field_5e8cddf5ddd10/post_2124/095.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e 14, resources.sw.siemens.com [resources.sw.siemens.com]
e 15. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Technical Support Center: Thermal Management in
High-Power GaN Transistors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216216#improving-thermal-management-in-high-
power-gan-transistors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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